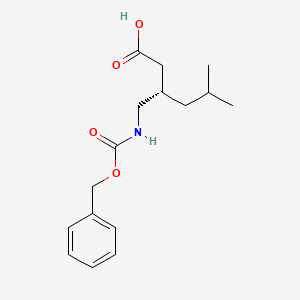
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid is a complex organic compound with a specific stereochemistry, indicated by the (S)-configuration. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a methylhexanoic acid backbone. It is often used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the hexanoic acid backbone through a series of reactions including alkylation and oxidation. The final step usually involves the deprotection of the Cbz group under acidic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The pathways involved in its mechanism of action often include the formation of covalent bonds with the target molecule, leading to the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
- N-Boc protected amines
- N-Cbz protected amines
Uniqueness
(S)-3-((((Benzyloxy)carbonyl)amino)methyl)-5-methylhexanoic acid is unique due to its specific stereochemistry and the presence of both a benzyloxycarbonyl group and a methylhexanoic acid backbone. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C16H23NO4 |
|---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
(3S)-5-methyl-3-(phenylmethoxycarbonylaminomethyl)hexanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-12(2)8-14(9-15(18)19)10-17-16(20)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,17,20)(H,18,19)/t14-/m0/s1 |
InChI-Schlüssel |
JJALVQQKHMZVLW-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(CC(=O)O)CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
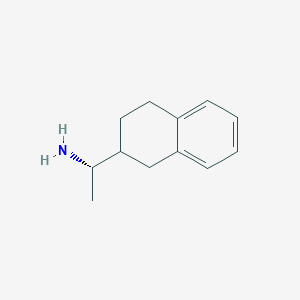
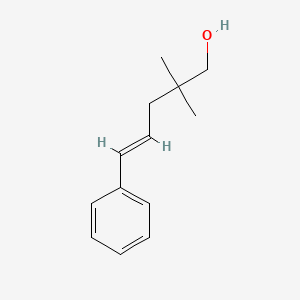
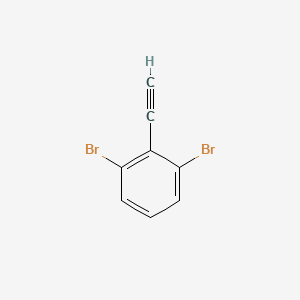

![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)
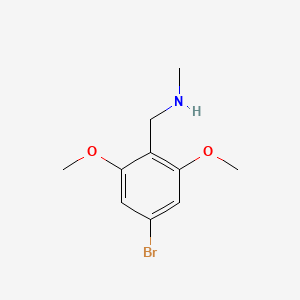

![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B13576685.png)
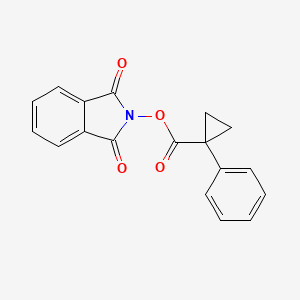
![2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13576692.png)
![rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylicacid](/img/structure/B13576716.png)

